“1-(3-Bromophenyl)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C11H11BrO2 . It is related to cyclobutanecarboxylic acid, which is a colorless nonvolatile liquid and an intermediate in organic synthesis .
The molecular structure of “1-(3-Bromophenyl)cyclobutanecarboxylic acid” consists of a cyclobutane ring attached to a carboxylic acid group and a 3-bromophenyl group . More detailed structural information or 3D models were not found in the sources retrieved.
1-(3-Bromophenyl)cyclobutanecarboxylic acid is an organic compound characterized by the presence of a cyclobutane ring substituted with a bromophenyl group. This compound is notable for its unique structural features and potential applications in various fields of chemical research.
1-(3-Bromophenyl)cyclobutanecarboxylic acid falls under the category of cyclobutanecarboxylic acids, which are cyclic compounds containing both a carboxylic acid functional group and a cyclobutane ring. This classification is significant for understanding its reactivity and applications.
The synthesis of 1-(3-Bromophenyl)cyclobutanecarboxylic acid can be achieved through various methods, including:
One common synthetic route involves the reaction of 3-bromophenyl-cyclobutane with a carboxylic acid under controlled temperature and pressure conditions. The reaction typically requires careful monitoring to optimize yield and purity. For instance, using lithium hydroxide in tetrahydrofuran as a solvent facilitates the conversion of esters to acids effectively .
The molecular structure of 1-(3-Bromophenyl)cyclobutanecarboxylic acid features a cyclobutane ring bonded to a phenyl group that has a bromine substituent at the meta position. The carboxylic acid functional group is attached to the cyclobutane ring.
1-(3-Bromophenyl)cyclobutanecarboxylic acid can participate in several types of chemical reactions:
The reactions typically require specific conditions such as temperature control, solvent choice, and catalyst presence to achieve desired outcomes efficiently. For example, reduction reactions often utilize lithium aluminum hydride in anhydrous ether.
The mechanism of action for 1-(3-Bromophenyl)cyclobutanecarboxylic acid primarily revolves around its reactivity due to the presence of both electrophilic (bromine) and nucleophilic (carboxylic acid) sites. The bromine atom can facilitate electrophilic aromatic substitution reactions, while the carboxylic acid group can engage in nucleophilic attacks or serve as a leaving group during various transformations.
Physical properties such as melting point and specific solubility data may vary based on purity and specific synthetic methods used.
1-(3-Bromophenyl)cyclobutanecarboxylic acid has potential applications in:
This compound's unique properties make it an interesting subject for further research in both academic and industrial settings.
Cyclobutane-containing compounds represent a strategically important class of scaffolds in contemporary organic synthesis and drug discovery, characterized by their high fraction of sp³-hybridized carbons and significant three-dimensionality. The inherent ring strain (~26 kcal/mol) of the cyclobutane ring imparts unique reactivity profiles that facilitate diverse transformations inaccessible to less strained carbocyclic systems. Among these derivatives, carboxylic acid-functionalized cyclobutanes serve as versatile building blocks for peptide mimetics, bifunctional cross-coupling partners, and conformational constraints in bioactive molecules. The planar distortion induced by the four-membered ring creates well-defined vectors for substituent presentation, enabling precise spatial orientation of pharmacophores. This structural control is particularly valuable in medicinal chemistry programs targeting protein-protein interactions and allosteric binding sites where traditional planar aromatics prove insufficient. Furthermore, the growing interest in saturated bioisosteres as replacements for meta-substituted benzenes has positioned 1,3-disubstituted cyclobutanes as privileged scaffolds with improved physicochemical properties and metabolic stability [7] [8].
Table 1: Key Physicochemical Properties of 1-(3-Bromophenyl)cyclobutanecarboxylic Acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 926261-31-6 | BLDPharm [1] |
Molecular Formula | C₁₁H₁₁BrO₂ | BLDPharm [1] |
Molecular Weight | 255.11 g/mol | BLDPharm [1] |
SMILES String | OC(=O)C1(CCC1)C1=CC(Br)=CC=C1 | BLDPharm [1] |
Purity Specification | ≥95% | Fluorochem [6] |
Storage Conditions | Sealed in dry, room temperature | BLDPharm [1] |
Halogenated cyclobutane derivatives, particularly those bearing aromatic halogens, occupy a critical niche in structure-based drug design due to their dual functionality as synthetic handles and bioactivity modulators. The strategic incorporation of bromine at the meta-position of the phenyl ring in 1-(3-bromophenyl)cyclobutanecarboxylic acid provides a heavy atom capable of forming halogen bonds with biomolecular targets—specifically, the carbonyl oxygen atoms of protein backbones and the π-systems of aromatic amino acid residues. These directional interactions significantly enhance binding affinity and selectivity, as demonstrated in angiotensin (1–7) analogs containing cis-3-(aminomethyl)cyclobutanecarboxylic acid (ACCA) where the cyclobutane constraint improved peptide stability and receptor subtype selectivity [7]. Additionally, the electron-withdrawing effect of the bromine atom modulates the acidity of the carboxylic acid functionality (predicted pKa ≈ 4.2), enhancing its capacity for salt bridge formation with basic residues in physiological environments. This acidification effect differentiates brominated analogs from their non-halogenated counterparts in pharmacokinetic performance, particularly in membrane permeability and transporter recognition profiles. The cyclobutane ring's torsional restrictions also reduce the entropic penalty upon binding compared to flexible linear chains, as evidenced in cyclobutane-containing protease inhibitors where the pre-organization of the carboxylic acid group yielded 10-fold potency improvements over acyclic analogs [3] [7].
The synthetic versatility of the bromine substituent enables late-stage diversification via transition metal-catalyzed cross-coupling reactions, positioning 1-(3-bromophenyl)cyclobutanecarboxylic acid as a linchpin intermediate in parallel synthesis campaigns. This is exemplified by its application in Suzuki-Miyaura couplings with electron-rich, electron-poor, and sterically hindered aryl chlorides under conditions developed by Molander and Gormisky, where cyclobutyltrifluoroborates demonstrated excellent reactivity profiles [3]. Furthermore, the bromide serves as an anchoring point for isotopic labeling (e.g., ⁷⁶Br for PET imaging) without perturbing the critical acid pharmacophore. The synergistic combination of conformational constraint, enhanced binding through halogen interactions, and diversification capacity establishes halogen-substituted cyclobutanes as indispensable tools in modern medicinal chemistry.
Brominated aromatic systems, particularly meta-substituted phenyl derivatives, confer distinct advantages in bioactive molecule design that extend beyond their traditional role as synthetic intermediates. The 3-bromophenyl moiety present in 1-(3-bromophenyl)cyclobutanecarboxylic acid exhibits optimal steric and electronic properties for engaging hydrophobic binding pockets while maintaining favorable ligand efficiency metrics. Bromine's polarizability (volume: 23 ų) creates a large, soft electron cloud capable of forming stronger halogen bonds than chlorine (15 ų) yet with reduced metabolic liabilities compared to iodine (33 ų). This balance proves critical in central nervous system (CNS) drug discovery, where brominated analogs of cyclobutane-containing neurokinin antagonists demonstrated improved blood-brain barrier penetration relative to iodinated derivatives [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7